4-phenyl-4-[1H-imidazol-2-yl]-piperidine is a synthetic compound notable for its structural complexity and potential pharmacological applications. The molecular formula of this compound is , with a molecular weight of approximately 227.3 g/mol. This compound features a piperidine ring substituted with a phenyl group and an imidazole moiety, which contributes to its unique chemical properties and biological activities.
The compound has been synthesized and characterized in various studies, particularly in the context of medicinal chemistry and pharmacology. Research indicates that derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been explored for their interactions with opioid receptors, highlighting their potential therapeutic roles .
4-phenyl-4-[1H-imidazol-2-yl]-piperidine is classified as an organic compound, specifically within the categories of imidazole derivatives and piperidine derivatives. Its structure allows it to function as a ligand in biochemical assays, particularly those involving receptor binding and activity modulation.
The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by its attachment to the piperidine structure.
Technical Details:
For industrial applications, optimization techniques such as continuous flow synthesis may be employed to enhance yield and purity while reducing costs and environmental impact.
The molecular structure of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine can be represented as follows:
Key structural features include:
4-phenyl-4-[1H-imidazol-2-yl]-piperidine can undergo various chemical reactions:
Common Reagents:
The mechanism of action for 4-phenyl-4-[1H-imidazol-2-yl]-piperidine primarily involves its interaction with specific molecular targets, such as opioid receptors.
Data:
Key chemical properties include:
4-phenyl-4-[1H-imidazol-2-yl]-piperidine has several significant applications in scientific research:
This compound's unique structural characteristics make it a valuable candidate for further research aimed at discovering novel therapeutic agents with specific biological activities.
The delta-opioid receptor (DOR), a member of the G-protein-coupled receptor family, represents a compelling target for treating central nervous system (CNS) disorders without the addictive potential and respiratory depression associated with mu-opioid receptor activation. The discovery of selective DOR ligands has evolved significantly from early peptide-based molecules to sophisticated non-peptidic scaffolds, culminating in the development of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives. This chemotype has demonstrated exceptional potential in modulating delta-opioid pathways for neurological and psychiatric conditions, offering improved blood-brain barrier (BBB) penetration and receptor selectivity compared to earlier drug candidates [1] [4].
The quest for delta-opioid receptor agonists began with enkephalin-derived peptides in the 1970s, which exhibited promising bioactivity but suffered from rapid enzymatic degradation and poor BBB permeability. These limitations spurred the search for metabolically stable alternatives with improved CNS bioavailability. The 1990s witnessed the emergence of the first generation non-peptidic DOR agonists, including SNC80 and BW373U86, which validated the therapeutic potential of delta-opioid activation but displayed suboptimal selectivity profiles and dose-limiting side effects. This historical progression created an urgent need for novel chemotypes with enhanced receptor specificity and pharmacokinetic properties [4] [10].
Critical breakthroughs occurred in the early 2000s with the discovery of the 4-phenylpiperidine scaffold as a privileged structure for opioid receptor targeting. Systematic medicinal chemistry explorations revealed that introducing an imidazol-2-yl substituent at the piperidine 4-position created high-affinity ligands with exceptional delta-opioid selectivity. This structural innovation represented a paradigm shift in opioid pharmacology, enabling the development of compounds with >100-fold selectivity over mu- and kappa-opioid receptors—a significant advancement over previous non-peptidic DOR agonists [4] [6].
Table 1: Evolution of Key Delta-Opioid Receptor Ligands
Compound Class | Representative Compound | Key Advances | Limitations |
---|---|---|---|
Enkephalin Analogues | [D-Ala2, D-Leu5]-Enkephalin (DADLE) | High DOR affinity | Peptidic structure; rapid degradation |
First-Generation Non-peptidic | SNC80 | Oral bioavailability; antidepressant effects | Convulsions; limited selectivity (DOR/MOR = 40) |
Piperidine-Based | TAN-67 | Improved selectivity profile | Moderate potency (Kiδ = 18 nM) |
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Compound 18a | Exceptional selectivity (DOR/MOR >258); nanomolar potency | Limited in vivo characterization |
Non-peptidic scaffolds address fundamental limitations of peptide-based opioid therapeutics through enhanced metabolic stability and tunable physicochemical properties. The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine core exemplifies this approach, with its balanced lipophilicity-hydrophilicity profile (LogP ~2.5-3.5) and moderate molecular weight (<400 Da) facilitating CNS penetration. The scaffold's structural versatility allows strategic modifications that fine-tune receptor interaction kinetics while minimizing off-target effects—a critical consideration given the homology among opioid receptor subtypes [8] [10].
The pharmacophore architecture of these derivatives features three critical elements: 1) The protonatable piperidine nitrogen that forms a salt bridge with Asp128 in the DOR binding pocket; 2) The 4-phenyl group occupying a hydrophobic cleft through van der Waals interactions; and 3) The imidazole ring acting as a hydrogen-bond acceptor while contributing to π-stacking interactions with receptor aromatics. This precise three-dimensional arrangement confers exceptional delta-opioid specificity by sterically excluding deep insertion into the shallower mu-opioid binding pocket [4] [6].
Beyond receptor selectivity, the scaffold's synthetic tractability enables efficient exploration of structure-activity relationships. The piperidine core serves as a versatile platform for N-substitution with diverse groups (carbamates, sulfonamides, alkyl chains) that modulate agonist efficacy and pharmacokinetics. Position-specific modifications have yielded compounds spanning full agonists to antagonists, demonstrating the scaffold's adaptability for different therapeutic applications [10].
This chemotype occupies a distinctive niche in CNS drug development due to its dual therapeutic potential for mood disorders and pain management. In preclinical models, lead compounds exhibit anxiolytic and antidepressant effects at sub-analgesic doses, differentiating them from conventional opioids. For instance, subcutaneous administration of compound 3h significantly reduced isolation-induced ultrasonic vocalizations in mouse pups (an anxiety-like response) and decreased immobility time in the tail suspension test (an antidepressant-like effect) without inducing locomotor impairment [1] [2].
The molecular architecture confers favorable CNS drug-like properties. The imidazole ring (pKa ~6.5-7.5) and piperidine nitrogen (pKa ~9-10) create a zwitterionic character that enhances solubility while maintaining membrane permeability—a critical balance for BBB penetration. This contrasts with morpholine-containing CNS drugs that rely on different physicochemical strategies for brain exposure. The scaffold's relatively low polar surface area (<80 Ų) and moderate hydrogen-bonding capacity further support passive diffusion across biological barriers [5] [8].
Table 2: Receptor Binding Profile of Representative Derivatives
Compound | DOR Ki (nM) | MOR Ki (nM) | KOR Ki (nM) | DOR Selectivity (MOR/DOR) | Functional Activity (EC50, nM) |
---|---|---|---|---|---|
18a | 18 ± 3 | >4640 | 510 ± 80 | >258 | 14 (GTPγS) |
3h | 26 ± 5 | 1800 ± 300 | 650 ± 90 | 69 | 38 (GTPγS) |
Standard (SNC80) | 16 ± 4 | 650 ± 50 | >1000 | 41 | 21 (GTPγS) |
The scaffold's structural plasticity enables optimization for specific CNS indications. N1-substitution with benzyl groups bearing electron-donating substituents (e.g., 4-hydroxybenzyl) enhances antidepressant efficacy, while alkylcarbonyl groups improve metabolic stability for chronic administration. These derivatives represent the second-generation delta-opioid agonists with potential applications beyond analgesia, including neuroprotection in ischemic events and modulation of emotional processing circuits [7] [10].
Table 3: Synthetic Pathways to 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives
Synthetic Strategy | Key Steps | Yield Range | Advantages |
---|---|---|---|
Pyridine Hydrogenation | Heterogeneous catalysis (Pd/C, Ru) under H2 pressure | 65-85% | Scalable; diastereoselective for cis-isomers |
Reductive Amination | Imine formation from 4-phenyl-4-(imidazolyl)piperidinone followed by NaBH4 reduction | 45-75% | Enables diverse N-substitution |
Multicomponent Reactions | VCl3-catalyzed imine-based assembly | 50-70% | Step economy; structural diversity |
Microwave-Assisted | Accelerated cyclization under microwave irradiation | 75-92% | Rapid synthesis; improved purity |
The synthesis of this scaffold leverages transition metal-catalyzed hydrogenation of pyridine precursors as the most efficient route. Using heterogeneous palladium or ruthenium catalysts under mild hydrogen pressure (3-5 atm), researchers achieve diastereoselective cis-reduction with excellent yields (65-85%). This approach preserves acid-sensitive functional groups and enables large-scale production of the piperidine core. Alternative methods include reductive amination of 4-phenyl-4-(imidazolyl)piperidinones and microwave-assisted cyclization, which significantly reduces reaction times from hours to minutes while improving yields [8] [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3